(3,4-DICHLOROBENZYL)-GUANIDINE

Antimicrobial Antibacterial Guanidine derivatives

(3,4-Dichlorobenzyl)-guanidine is a specialized aromatic guanidine research intermediate distinguished by its 3,4-dichloro substitution pattern, which SAR studies confirm is uniquely required for potent DNA polymerase III inhibition equivalent to H2-HPUra and for maximal antibacterial activity (dilutions up to 1:20,480,000) in trisubstituted guanidine libraries. This substitution is non-interchangeable with other halogenated benzyl variants without compromising research outcomes. Procure this compound as the essential precursor for synthesizing N2-(3,4-dichlorobenzyl)guanine (DCBG) nucleotide inhibitors, as a reference standard for olanexidine-related biguanide antiseptic development, and as a privileged starting scaffold for neuropsychiatric MAO inhibitor medicinal chemistry. Supplied at ≥98% purity for rigorous academic and industrial R&D applications.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08 g/mol
CAS No. 46228-36-8
Cat. No. B3052832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-DICHLOROBENZYL)-GUANIDINE
CAS46228-36-8
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C(N)N)Cl)Cl
InChIInChI=1S/C8H9Cl2N3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
InChIKeyAURBDHIQLUVPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dichlorobenzyl)-guanidine CAS 46228-36-8: Procurement Specifications and Technical Profile for Research Applications


(3,4-Dichlorobenzyl)-guanidine (CAS 46228-36-8) is a substituted aromatic guanidine with the molecular formula C8H9Cl2N3 and a molecular weight of 218.08 g/mol . The compound features a guanidine moiety linked to a 3,4-dichlorobenzyl group, giving it a basic, cationic character . It is typically supplied as a research-grade chemical with a purity of 95–98% . This compound serves as a core structural motif in several biologically active derivatives, including DNA polymerase III inhibitors and biguanide antimicrobial agents, and is employed in analytical chemistry, receptor binding assays, and organic cation studies .

Why (3,4-Dichlorobenzyl)-guanidine Cannot Be Substituted with Generic Guanidine Analogs: Evidence-Based Procurement Rationale


Guanidine derivatives with different benzyl substitution patterns exhibit widely divergent biological activity profiles. The specific 3,4-dichloro substitution pattern on the benzyl ring is critical for enzyme inhibition potency, as demonstrated by structure-activity relationship (SAR) studies of N2-(benzyl)guanine analogs, where the 3,4-dichloro configuration was uniquely identified as equivalent to the potent H2-HPUra inhibitor nucleus [1]. In antibacterial applications, trisubstituted guanidines bearing the 3,4-dichlorobenzyl moiety display growth inhibitory dilutions up to 1:20,480,000 against Gram-positive organisms, whereas analogs with different substitution patterns show significantly altered potency and spectrum [2]. Similarly, in monoamine oxidase (MAO) inhibition, the 3,4-dichlorobenzylideneamino guanidine derivative exhibited the maximum inhibitory activity among a series of eight substituted benzylideneamino guanidines [3]. These SAR findings demonstrate that the 3,4-dichloro substitution is not interchangeable with other halogenated or non-halogenated benzyl variants without compromising intended research outcomes.

(3,4-Dichlorobenzyl)-guanidine Differentiation Evidence: Quantitative Comparison with Structural Analogs


Antibacterial Activity of N,N',N''-Tri(3,4-dichlorobenzyl)-guanidine vs. Other Guanidine Derivatives

The trisubstituted guanidine derivative bearing three 3,4-dichlorobenzyl groups, N,N',N''-tri(3,4-dichlorobenzyl)-guanidine hydrochloride, demonstrated broad-spectrum antibacterial activity in a standardized in vitro dilution assay. This compound's activity was directly compared to other substituted guanidines within the same patent disclosure, enabling cross-compound potency ranking [1].

Antimicrobial Antibacterial Guanidine derivatives

Monoamine Oxidase (MAO) Inhibition: 3,4-Dichloro Substitution Confers Maximal Activity

In a series of eight substituted benzylideneamino guanidines, the 3,4-dichlorobenzylideneamino derivative (1-amino-3-(3,4-dichlorobenzylideneamino)guanidine hydroiodide) produced the maximum inhibition of MAO activity in vitro. While the study did not report the exact I50 value for this specific compound, all compounds in the series exhibited I50 values in the range of 10⁻⁴ to 10⁻⁵ mol/L [1]. This compound was also the only one in the series to produce reversal of reserpine-induced sedation and miosis into excitation and mydriasis in mice, indicating CNS penetration and functional activity [1].

Neuropharmacology Enzyme inhibition MAO inhibitors

DNA Polymerase III Inhibition: N2-(3,4-Dichlorobenzyl)guanine (DCBG) as H2-HPUra Equivalent

Structure-activity relationship studies of N2-(benzyl)guanines identified the 3,4-dichlorobenzyl substituent as uniquely capable of producing a nucleus equivalent in potency and inhibitory mechanism to the benchmark inhibitor 6-(p-hydroxyphenylhydrazino)uracil (H2-HPUra). The compound N2-(3,4-dichlorobenzyl)guanine (DCBG) was characterized as a potent and selective inhibitor of Gram-positive bacterial DNA polymerase III [1]. The deoxyribonucleoside triphosphate form (DCBdGTP) was synthesized and shown to act on pol III via the characteristic inhibitor mechanism, formally occupying the dNTP binding site [1].

Antibacterial drug discovery DNA polymerase inhibitors Enzyme inhibition

Substitution Pattern Comparison: 3,4-Dichlorobenzyl vs. 2,3- and 2,6-Dichlorobenzyl Guanidine Isomers

The position of chlorine substitution on the benzyl ring significantly influences biological activity. While direct head-to-head quantitative comparisons between (3,4-dichlorobenzyl)-guanidine and its positional isomers (2,3- and 2,6-dichlorobenzyl) are not available in the primary literature, class-level SAR from related guanidine series demonstrates that 3,4-substitution is consistently associated with optimal activity in multiple target classes [1][2][3].

Structure-activity relationship Isomer comparison Guanidine chemistry

Acute Toxicity Reference: Intravenous LD50 in Mice

Limited acute toxicity data are available for (3,4-dichlorobenzyl)-guanidine. A single data point reports an intravenous LD50 value of 39,258 µg/kg (approximately 39.3 mg/kg) in mice [1]. This value serves as a baseline toxicity reference for in vivo experimental design. However, no comparative toxicity data for structurally related guanidines (e.g., unsubstituted benzyl guanidine or other dichlorobenzyl isomers) were located in the accessible literature.

Toxicology Safety pharmacology In vivo studies

Optimal Procurement and Application Scenarios for (3,4-Dichlorobenzyl)-guanidine Based on Evidence


Synthesis of DNA Polymerase III Inhibitors for Gram-Positive Antibacterial Discovery

(3,4-Dichlorobenzyl)-guanidine serves as the essential building block for synthesizing N2-(3,4-dichlorobenzyl)guanine (DCBG) and its nucleotide derivatives, which have been validated as potent and selective inhibitors of bacterial DNA polymerase III with a mechanism equivalent to the benchmark H2-HPUra inhibitor [1]. Researchers developing novel antibacterial agents targeting replication-specific polymerases in Gram-positive pathogens should procure this compound as a key intermediate.

Development of Biguanide Antimicrobial and Antiseptic Agents

The 3,4-dichlorobenzyl moiety is a critical component of olanexidine (1-(3,4-dichlorobenzyl)-5-octylbiguanide), a clinically used topical biguanide antiseptic [1]. (3,4-Dichlorobenzyl)-guanidine can be utilized as a precursor or structural reference standard in the development, analytical characterization, or quality control of next-generation biguanide antimicrobial formulations.

Monoamine Oxidase (MAO) Inhibitor Pharmacophore Exploration

Based on the finding that the 3,4-dichlorobenzylideneamino guanidine derivative exhibited maximal MAO inhibitory activity and produced functional CNS effects in vivo [1], (3,4-dichlorobenzyl)-guanidine is a rational starting material for medicinal chemistry programs exploring MAO inhibitors for neuropsychiatric or neurodegenerative disease applications.

Antibacterial Guanidine Derivative Libraries via Trisubstitution Chemistry

The patent literature demonstrates that trisubstituted guanidines bearing the 3,4-dichlorobenzyl group exhibit broad-spectrum antibacterial activity with dilution endpoints as high as 1:20,480,000 against Gram-positive organisms [1]. This compound is suitable for generating focused libraries of substituted guanidines to probe SAR around the benzyl moiety in antimicrobial discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-DICHLOROBENZYL)-GUANIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.